1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
Description
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is a heterocyclic compound featuring a pyrazole core substituted with two reactive carbonyl chloride groups at positions 3 and 5, and a methyl group at the 1-position. This structure renders it highly electrophilic, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Its applications span pharmaceuticals, agrochemicals, and coordination chemistry, where it serves as a precursor for amides, esters, and metal-organic frameworks.
Properties
CAS No. |
90421-57-1 |
|---|---|
Molecular Formula |
C6H4Cl2N2O2 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
1-methylpyrazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-10-4(6(8)12)2-3(9-10)5(7)11/h2H,1H3 |
InChI Key |
SCOKWLFSLVGTFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-methyl-1H-pyrazole-3,5-dicarbonyl dichloride typically follows these steps:
- Starting material: Diethyl 1H-pyrazole-3,5-dicarboxylate or its derivatives.
- Methylation: Introduction of the methyl group at the nitrogen atom.
- Hydrolysis: Conversion of esters to carboxylic acids.
- Chlorination: Transformation of carboxylic acids to acid chlorides using reagents such as thionyl chloride (SOCl₂).
This route is well-documented in patent literature and academic publications, emphasizing reaction conditions optimization to maximize yield and purity.
Detailed Stepwise Preparation (Based on Patent CN105646355A)
| Step | Reaction | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | N-Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | Diethyl 1H-pyrazole-3,5-dicarboxylate dissolved in acetone; potassium carbonate (K₂CO₃) added; iodomethane (CH₃I) dripped; heated at 60°C overnight | Alkylation of pyrazole nitrogen to form diethyl 1-methyl-pyrazole-3,5-dicarboxylate | Complete reaction monitored by TLC (PE/EA 10:1) |
| 2 | Hydrolysis of one ester group | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate dissolved in methanol; cooled to 0°C; KOH (3.0 M) added dropwise; stirred at room temperature for 10 h | Selective hydrolysis to 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | Reaction completion confirmed by TLC (PE/EA 1:1) |
| 3 | Conversion to acid chloride | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid treated with thionyl chloride (SOCl₂); heated and stirred until clear; solvent evaporated; toluene added and evaporated to remove residual SOCl₂ | Formation of 1-methyl-1H-pyrazole-3,5-dicarbonyl dichloride | Product dissolved in THF for further use |
Notes: The methylation step uses a base (K₂CO₃) to deprotonate the pyrazole nitrogen, facilitating alkylation. Hydrolysis is controlled to avoid complete saponification. Acid chloride formation requires anhydrous conditions to prevent hydrolysis of the sensitive acyl chloride.
Alternative Synthetic Routes and Functionalization
While the above method is classical, other synthetic approaches have been explored for related pyrazole derivatives involving trifluoromethyl groups, which may inform preparation strategies for similar compounds:
- Trifluoromethylation and subsequent chlorination: Starting from bromopyrazole derivatives, trifluoromethyl groups are introduced under catalytic conditions, followed by chlorination to yield acyl chlorides.
- Flow chemistry and lithiation techniques: For functionalized pyrazoles, lithiation followed by electrophilic substitution enables introduction of acyl chloride groups under mild conditions, enhancing selectivity and yield.
Analysis of Preparation Methods
| Parameter | Classical Method (Patent CN105646355A) | Alternative Methods (Literature) |
|---|---|---|
| Starting Material | Diethyl 1H-pyrazole-3,5-dicarboxylate | Bromopyrazole derivatives or trifluoroacetyl precursors |
| Key Reagents | Iodomethane, K₂CO₃, KOH, SOCl₂ | Trifluoromethyl chloride, phosgene or oxalyl chloride, bases like triethylamine |
| Reaction Conditions | 0-60°C, acetone/methanol solvents | Controlled low temperatures (0-5°C), anhydrous solvents (DCM, THF) |
| Yield | High, monitored by TLC | High, up to 86.5% in related syntheses |
| Purity Monitoring | TLC, recrystallization | TLC, NMR (¹⁹F for CF₃), chromatography |
| Advantages | Straightforward, scalable | Enables functional group diversity, better control over regioselectivity |
Research Findings and Practical Considerations
- Reaction Monitoring: TLC is commonly used to monitor reaction completion, with solvent systems such as petroleum ether/ethyl acetate (PE/EA) mixtures tailored to compound polarity.
- Temperature Control: Maintaining low temperatures during chlorination minimizes side reactions like hydrolysis or decomposition of acid chlorides.
- Solvent Choice: Use of anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) is critical during chlorination to prevent premature hydrolysis.
- Purification: Post-reaction evaporation under reduced pressure and recrystallization or extraction techniques are employed to isolate pure acid chlorides.
- Safety: Thionyl chloride and acid chlorides are corrosive and release toxic gases; reactions must be conducted in well-ventilated fume hoods with appropriate protective equipment.
Summary Table of Key Preparation Steps
| Step | Compound | Reagents | Conditions | Purpose | Monitoring |
|---|---|---|---|---|---|
| 1 | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | Iodomethane, K₂CO₃ | Acetone, 60°C, overnight | N-methylation | TLC (PE/EA 10:1) |
| 2 | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | KOH | Methanol, 0°C to 25°C, 10 h | Selective ester hydrolysis | TLC (PE/EA 1:1) |
| 3 | 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride | Thionyl chloride | Heating, solvent evaporation | Acid chloride formation | Visual clarity, NMR |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazolone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols or aldehydes: from reduction reactions.
Pyrazolone derivatives: from oxidation reactions.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is used as a raw material in the preparation of various products . Pyrazole derivatives can be synthesized through different methods :
- Cyclocondensation Reactions: One method involves the cyclocondensation reaction of β-enamin .
- Multicomponent Coupling: Another approach is a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones, which allows for the synthesis of polyfunctional pyrazoles . This reaction proceeds through Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition metal-free oxidative aromatization, utilizing molecular oxygen as an oxidant .
- Reaction with Hydrazines: Pyrazoles can also be synthesized via a one-pot addition-cyclocondensation between chalcones and arylhydrazines, followed by oxidative aromatization . For example, the reaction of compound 45 with p-(4-(tert-butyl)phenyl) hydrazine 46 using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate [bmim] (PF6) as catalysts yields pyrazoline 47 , which is then oxidized in situ to form the corresponding 1,3,5-trisubstituted pyrazole 48 .
Use in Fungicides
The acid of Formula II, derived from 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride, is used to produce fungicides . The annual production of fungicides exceeds 30,000 metric tons, making improvements in cost efficiency or waste reduction highly beneficial economically and environmentally .
Cosmetic Applications
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in various chemical transformations. The pyrazole ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Structural Analog: 3,4-Diphenyl-1H-pyrrole-2,5-dicarbonyl Dichloride
Key Differences :
- Core Heterocycle : Pyrrole vs. pyrazole. Pyrrole lacks the adjacent nitrogen atoms found in pyrazole, altering electronic properties and acidity (pKa ~17 for pyrrole vs. ~2.5 for pyrazole).
- Substituents: Phenyl groups at 3,4-positions vs. methyl at 1-position.
- Applications : The pyrrole derivative is used in anion recognition hosts due to its planar structure and hydrogen-bonding capacity . In contrast, the methyl-pyrazole dichloride is more suited for stepwise functionalization in drug synthesis.
Reactivity :
- Both compounds undergo nucleophilic acyl substitution, but the pyrrole derivative’s electron-rich core may slow reactions compared to the pyrazole analog.
Functional Group Analog: Dimethyl 1-Cyanomethyl-1H-pyrazole-3,5-dicarboxylate
Key Differences :
- Functional Groups : Carboxylate esters vs. carbonyl chlorides. Esters are less reactive, requiring harsher conditions for substitution.
- Substituent: Cyanomethyl at 1-position vs. methyl. The nitrile group introduces additional reactivity (e.g., cycloadditions) but reduces electrophilicity at the core.
- Synthesis : Prepared via nucleophilic substitution of 1H-pyrazole-3,5-dicarboxylate with bromoacetonitrile , whereas the dichloride derivative likely requires chlorination of dicarboxylic acids.
Heterocyclic Analog: 1H-Imidazole-4,5-dicarbonyldichloride
Key Differences :
- Core Heterocycle: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (non-adjacent nitrogens). Imidazole is more basic (pKa ~7) and participates in metal coordination.
- Physical Properties : Higher topological polar surface area (62.8 Ų vs. ~50 Ų for pyrazole analog), enhancing solubility in polar solvents .
Substituent Variant: Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Key Differences :
- Substituents : Pyridinyl group at 5-position and carboxylate ester vs. dichloride. The pyridine moiety enables metal coordination and π-stacking, while the ester group limits reactivity.
- Synthesis : Likely synthesized via Suzuki coupling (similar to ’s methods for pyrazole intermediates) .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Polar Surface Area (Ų) |
|---|---|---|---|---|
| 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride | Pyrazole | 1-Me, 3,5-COCl₂ | ~209.0 | ~50.0 |
| 3,4-Diphenyl-1H-pyrrole-2,5-dicarbonyl dichloride | Pyrrole | 3,4-Ph, 2,5-COCl₂ | ~357.2 | ~65.0 |
| 1H-Imidazole-4,5-dicarbonyldichloride | Imidazole | 4,5-COCl₂ | ~192.99 | 62.8 |
Biological Activity
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride (CAS No. 90421-57-1) is a chemical compound characterized by a pyrazole ring with a methyl group at the 1-position and two carbonyl chloride groups at the 3 and 5 positions. This compound is noted for its potential biological activities, particularly in medicinal chemistry, organic synthesis, and agricultural applications.
The molecular formula of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is C6H4Cl2N2O2, with a molecular weight of 207.01 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
| Property | Value |
|---|---|
| CAS No. | 90421-57-1 |
| Molecular Formula | C6H4Cl2N2O2 |
| Molecular Weight | 207.01 g/mol |
| IUPAC Name | 1-methylpyrazole-3,5-dicarbonyl chloride |
| InChI Key | SCOKWLFSLVGTFH-UHFFFAOYSA-N |
The biological activity of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride primarily stems from its reactivity towards nucleophiles and electrophiles due to the presence of carbonyl chloride groups. This reactivity enables it to undergo substitution reactions with various nucleophiles such as amines and alcohols, potentially leading to the formation of biologically active derivatives.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride. For instance:
- In vitro Studies : Compounds based on the pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity and inducing apoptosis in cancer cells .
- Mechanistic Insights : The mechanism involves the inhibition of microtubule assembly and induction of apoptosis through caspase activation .
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties. Some studies have reported significant antifungal activity against various pathogens, suggesting that modifications to the pyrazole structure can enhance biological efficacy .
Case Studies
Several case studies illustrate the biological activity of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride:
- Combination Therapy in Breast Cancer : A study investigated the cytotoxic effects of pyrazoles on MDA-MB-231 cells, revealing enhanced cell death when combined with doxorubicin. The results indicated that specific substitutions on the pyrazole ring could significantly increase anticancer activity .
- Antifungal Screening : A series of synthesized pyrazole carboxamides were tested for antifungal activity against several phytopathogenic fungi. The results showed promising inhibitory effects, indicating potential applications in agricultural chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
